

Spectroscopic data for the validation of Ferimzone synthesis

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Compound of Interest

Compound Name: **Ferimzone**

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Validating Ferimzone Synthesis: A Spectroscopic Comparison

For researchers, scientists, and drug development professionals, the accurate synthesis and validation of chemical compounds are paramount. This guide provides a comparative analysis of spectroscopic data for **Ferimzone** and its alternatives, supported by detailed experimental protocols to aid in the validation of its synthesis.

Ferimzone, a pyrimidine hydrazone fungicide, is synthesized through a multi-step process culminating in the condensation of a hydrazine derivative with a substituted acetophenone. The validation of this synthesis relies on a suite of spectroscopic techniques to confirm the structure and purity of the final product. This guide outlines the necessary spectroscopic data and experimental procedures for the confirmation of **Ferimzone**, alongside a comparison with recently synthesized fungicidal analogs.

Experimental Protocols

The successful synthesis and validation of **Ferimzone** and its analogs require precise adherence to experimental protocols. The following sections detail the general synthesis procedure and the standard protocols for the key spectroscopic techniques used in their characterization.

Synthesis of Ferimzone and its Analogs

The synthesis of **Ferimzone**, or (Z)-2'-methylacetophenone (4,6-dimethylpyrimidin-2-yl)hydrazone, is typically achieved through the condensation of 2-hydrazino-4,6-dimethylpyrimidine with 2'-methylacetophenone.^[1] The general procedure is as follows:

- Preparation of 2-hydrazino-4,6-dimethylpyrimidine: This intermediate can be synthesized from commercially available starting materials.
- Preparation of 2'-methylacetophenone: This ketone can also be synthesized or procured commercially.
- Condensation Reaction: Equimolar amounts of 2-hydrazino-4,6-dimethylpyrimidine and 2'-methylacetophenone are dissolved in a suitable solvent, such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added, and the mixture is refluxed for several hours.
- Purification: The reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure **Ferimzone**.

A similar synthetic strategy is employed for **Ferimzone** analogs, with variations in the substituted acetophenone or the pyrimidine moiety.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- ^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data is typically collected over a spectral width of 0-12 ppm.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

- Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) are common ionization methods. The data is collected as a plot of mass-to-charge ratio (m/z) versus relative abundance.

Spectroscopic Data for Ferimzone

The following table summarizes the key spectroscopic data for the validation of **Ferimzone** synthesis.

Spectroscopic Technique	Data
Molecular Formula	$C_{15}H_{18}N_4$
Molecular Weight	254.33 g/mol
Mass Spectrometry	GC-MS (m/z): 254 (M^+), 239, 182, 132, 123[2]
LC-MS (m/z): Precursor Ion: 255.14 $[M+H]^+$, Product Ions: 132, 124, 90, 116[2]	
IR Spectroscopy	Characteristic peaks for N-H, C=N, C=C, and aromatic C-H bonds.
1H NMR	No publicly available experimental data found in the search.
^{13}C NMR	No publicly available experimental data found in the search.

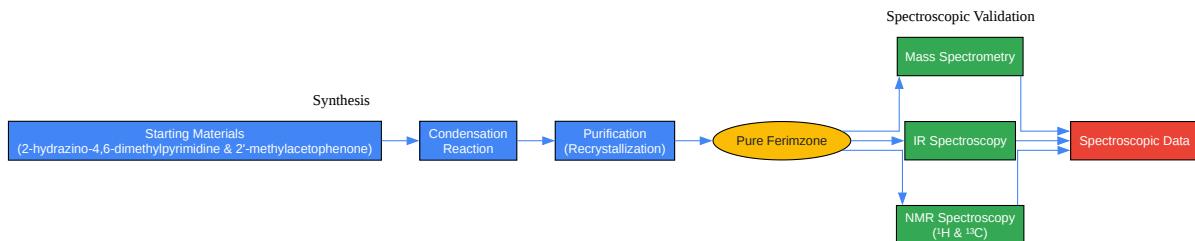
Comparative Spectroscopic Data: Ferimzone vs. Alternatives

A recent study by Zhang et al. (2023) synthesized and characterized 24 new **Ferimzone** analogs with fungicidal activity.[3] The complete spectroscopic data (1H NMR, ^{13}C NMR, and HRMS) for these compounds are provided in the supporting information of their publication. This data provides a valuable resource for comparing the spectral features of new derivatives with the parent compound, **Ferimzone**. The table below provides a general comparison.

Compound	Key Spectroscopic Features (General)	Reference
Ferimzone	MS: Molecular ion peak corresponding to its molecular weight. IR: Presence of key functional group absorptions. NMR: Aromatic and aliphatic proton and carbon signals consistent with its structure.	[2]
Ferimzone Analogs (24)	HRMS: Accurate mass measurements confirming the elemental composition. ^1H NMR & ^{13}C NMR: Detailed chemical shifts and coupling constants confirming the specific structural modifications made to the Ferimzone scaffold. The full dataset is available in the supporting information of the cited reference.	[3]

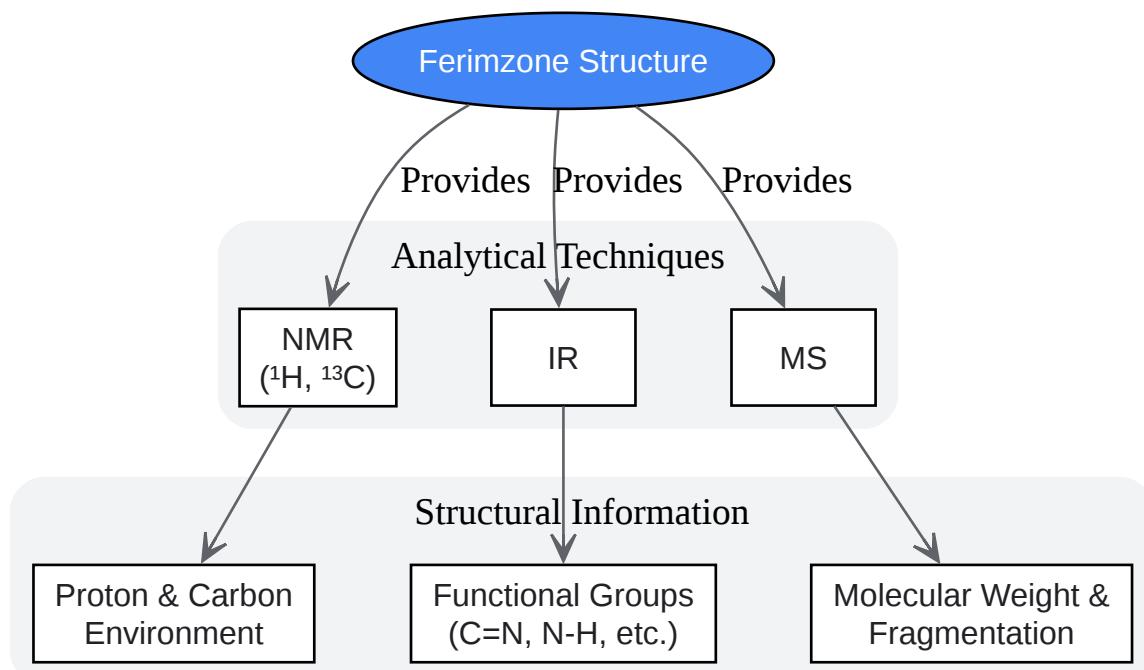
Visualizing the Workflow

To further clarify the process of validating **Ferimzone** synthesis, the following diagrams illustrate the general workflow and the logical relationships involved.



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Caption: Workflow for the synthesis and spectroscopic validation of **Ferimzone**.



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Caption: Relationship between spectroscopic techniques and structural information for **Ferimzone**.

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